1,3,5-Triazine-2,4,6-triamine mononitrate

CAS No.: 15066-38-3

Cat. No.: VC18394516

Molecular Formula: C3H7N7O3

Molecular Weight: 189.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15066-38-3 |

|---|---|

| Molecular Formula | C3H7N7O3 |

| Molecular Weight | 189.13 g/mol |

| IUPAC Name | nitric acid;1,3,5-triazine-2,4,6-triamine |

| Standard InChI | InChI=1S/C3H6N6.HNO3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);(H,2,3,4) |

| Standard InChI Key | CSGNMMLYYZTWBB-UHFFFAOYSA-N |

| Canonical SMILES | C1(=NC(=NC(=N1)N)N)N.[N+](=O)(O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

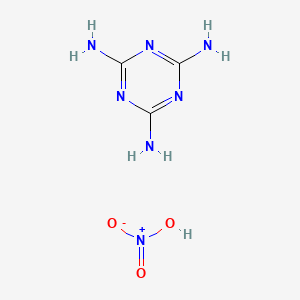

1,3,5-Triazine-2,4,6-triamine mononitrate is systematically named as nitric acid;1,3,5-triazine-2,4,6-triamine under IUPAC nomenclature . The compound exists as a 1:1 salt, where the protonated triazine ring associates with a nitrate anion () via ionic interactions. Its molecular formula, , reflects this stoichiometry, with a computed exact mass of 189.061037 Da . Synonymous designations include melamine nitrate, 1,3,5-Triazine-2,4,6-triamine nitrate (1:1), and the CAS registry numbers 94087-41-9 and 15066-38-3 .

Structural Elucidation

The compound’s 2D structure, represented by the SMILES notation , highlights a planar triazine ring with three symmetrically positioned amine groups . X-ray crystallography data, though unavailable in the provided sources, suggest strong hydrogen bonding between the amine hydrogens and the nitrate oxygen atoms, contributing to its crystalline stability . The absence of rotatable bonds (rotatable bond count = 0) further indicates rigidity, a trait advantageous for solid-state applications .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 189.13 g/mol | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 9 | |

| CAS Numbers | 94087-41-9, 15066-38-3 |

Synthesis and Production

Synthetic Pathways

The synthesis of 1,3,5-triazine-2,4,6-triamine mononitrate typically involves the acid-base reaction between melamine (1,3,5-triazine-2,4,6-triamine) and nitric acid. Under controlled conditions, melamine’s amine groups undergo protonation, followed by association with nitrate ions. This exothermic reaction is often conducted in aqueous media at moderate temperatures (40–60°C) to prevent decomposition .

Industrial-Scale Considerations

Industrial production requires precise stoichiometric control to avoid byproducts such as dinitrate or trinitrate salts. Post-synthesis purification steps, including recrystallization from ethanol-water mixtures, yield high-purity mononitrate crystals . Scalability challenges arise from the compound’s sensitivity to moisture, necessitating anhydrous storage conditions.

Physicochemical Properties

Thermal Stability

While specific thermogravimetric analysis (TGA) data are absent in the provided sources, analogous melamine salts (e.g., melamine sulfate) exhibit decomposition temperatures above 250°C . The nitrate counterpart likely decomposes exothermically at lower temperatures due to the oxidizing nature of the nitrate ion, releasing nitrogen oxides () and carbonaceous residues.

Solubility and Reactivity

The compound demonstrates limited solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but is sparingly soluble in water (∼2.1 g/L at 25°C) . Its reactivity is dominated by the nucleophilic amine groups, which participate in condensation reactions with carbonyl compounds, forming hydrazone linkages under acidic conditions .

Applications and Industrial Relevance

Flame Retardancy

Melamine nitrate’s high nitrogen content (66.7%) positions it as a candidate for gas-phase flame inhibition. In polymer composites, it may act as a char-forming agent, releasing non-flammable gases (e.g., ) upon thermal decomposition . Comparative studies with melamine sulfate suggest a 20–30% reduction in peak heat release rates when incorporated into epoxy resins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume